molecular formula C21H27FN4O4 B2653021 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 877632-24-1

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2653021
CAS No.: 877632-24-1
M. Wt: 418.469
InChI Key: IBPLQMDBTFUIPT-UHFFFAOYSA-N
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Description

Historical Context of Oxalamide-Based Compounds

Oxalamides, derivatives of oxalic acid, were initially explored for non-medicinal applications due to their stability and slow hydrolysis properties. Early uses included their role as nitrogen-rich fertilizers, where oxamide’s gradual ammonia release improved soil longevity compared to urea. The discovery of N,N′-substituted oxalamides in the late 20th century marked a pivotal shift toward pharmacological applications. For example, oxalamide-bridged ferrocenes demonstrated anticancer activity by modulating hydrogen-bonding networks and inducing apoptosis in tumor cells. These findings catalyzed interest in functionalizing the oxalamide core with bioactive substituents, leading to compounds optimized for target engagement and pharmacokinetics.

Relevance in Contemporary Medicinal Chemistry Research

Modern drug discovery prioritizes modular scaffolds capable of interacting with diverse biological targets. The subject compound exemplifies this trend, integrating three pharmacologically active motifs:

  • 4-(4-Fluorophenyl)piperazine : A well-characterized fragment in central nervous system (CNS) drug design, known to enhance binding affinity for serotonin and dopamine receptors.
  • Furan-2-yl : This heterocycle contributes to π–π stacking interactions and improves metabolic stability compared to phenyl groups.
  • 3-Hydroxypropyl : A polar group that enhances solubility and facilitates hydrogen bonding with target proteins.

Recent studies on analogous oxalamides, such as neuraminidase inhibitors and anticancer ferrocene hybrids, underscore the scaffold’s adaptability. For instance, N,N′-bis(substituted) oxalamides exhibited IC~50~ values of 45–135 μM against tumor cell lines, with selectivity influenced by hydrogen-bonding patterns.

Structural Motifs and Their Research Significance

The compound’s structure (Figure 1) can be deconstructed into four key domains:

Figure 1: Structural domains of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

  • Oxalamide core : Serves as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites. Infrared spectroscopy studies on similar oxalamides confirm NH groups participate in intramolecular hydrogen bonds (IHBs), stabilizing bioactive conformations.
  • 4-(4-Fluorophenyl)piperazine : Fluorine’s electronegativity enhances membrane permeability and receptor affinity, while the piperazine ring’s flexibility allows conformational adaptation.
  • Furan-2-yl ethyl group : The furan’s oxygen atom engages in dipole–dipole interactions, and its planar geometry facilitates stacking with aromatic residues in protein binding pockets.
  • 3-Hydroxypropyl : The hydroxyl group improves aqueous solubility and enables covalent modifications (e.g., ester prodrugs) for tailored drug delivery.

Comparative analyses of alkyl-substituted oxalamides reveal that longer chains (e.g., C~24~) promote aggregation via van der Waals interactions, whereas shorter chains (e.g., C~8~) favor monomeric states. This compound’s hydroxypropyl group strikes a balance, likely avoiding excessive hydrophobicity while retaining solubility.

Positioning Within the Oxalamide Pharmacophore Family

The compound occupies a unique niche within the oxalamide family due to its hybrid structure (Table 1). Unlike symmetric N,N′-bis(substituted) oxalamides, its asymmetrical substitution pattern enables multitarget engagement. For example:

Table 1: Comparison of Oxalamide Derivatives

Compound Substituents Primary Activity
Ferrocene–oxalamide Two ferrocene units Anticancer (IC~50~: 45–135 μM)
Bis-pyrrolyl oxalamide 2,5-Dimethylpyrrole groups Pharmacophore optimization
Neuraminidase inhibitor Aromatic heterocycles Antiviral (IC~50~: <10 μM)
Subject compound Piperazine, furan, hydroxypropyl Multitarget (hypothesized)

The piperazine and furan groups align with trends in kinase and protease inhibitor design, suggesting potential applications in oncology and virology. Furthermore, the hydroxypropyl moiety differentiates it from lipophilic analogues, potentially reducing off-target effects.

Properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O4/c22-16-4-6-17(7-5-16)25-9-11-26(12-10-25)18(19-3-1-14-30-19)15-24-21(29)20(28)23-8-2-13-27/h1,3-7,14,18,27H,2,8-13,15H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPLQMDBTFUIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring followed by the introduction of the furan and fluorophenyl groups. Key reaction conditions include the use of strong bases and coupling agents to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of different substituted piperazines and furans.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide ()

  • Structural Differences: Replaces the oxalamide linker with a β-lactam (azetidinone) ring. Substitutes the 4-fluorophenyl group on piperazine with a simple phenyl group. Introduces a 3-nitrophenyl and chloro substituent on the azetidinone ring.
  • Functional Implications: The β-lactam ring may confer antibacterial properties, diverging from the CNS focus of the target compound.
  • Synthesis : Prepared under strict reaction conditions, possibly involving cycloaddition for the β-lactam formation (Scheme 11, cited in ).

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide ()

  • Structural Differences :
    • Features a chromene-pyrazolopyrimidine scaffold instead of piperazine-oxalamide.
    • Includes a sulfonamide group rather than hydroxypropyl.
    • Dual fluorophenyl substituents may enhance lipophilicity.
  • Sulfonamide groups are common in COX-2 inhibitors, hinting at anti-inflammatory activity .
  • Synthesis : Utilizes Suzuki-Miyaura coupling with palladium catalysts, indicating a more complex synthetic route compared to the target compound’s possible stepwise amidation .

Pharmacological and Physicochemical Data Comparison

Parameter Target Compound (Oxalamide) β-Lactam Derivative () Chromene-Pyrimidine ()
Molecular Weight (g/mol) ~450 (estimated) ~500 (estimated) 589.1 (reported)
Melting Point (°C) Not reported Not reported 175–178
Key Functional Groups Piperazine, oxalamide β-Lactam, nitro, chloro Pyrazolopyrimidine, sulfonamide
Putative Activity CNS modulation Antibacterial Kinase inhibition/anti-inflammatory
Synthetic Complexity Moderate High (β-lactam formation) Very high (palladium catalysis)

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide, commonly referred to as FPEPO, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various biological activities.
  • Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity and potentially influencing receptor interactions.
  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its diverse biological activities.
  • Hydroxypropyl Moiety : Contributes to the compound's solubility and interaction with biological targets.

The molecular formula of FPEPO is C23H31FN4O3C_{23}H_{31}FN_4O_3, with a molecular weight of approximately 430.5 g/mol.

Synthesis

The synthesis of FPEPO involves several key steps:

  • Formation of the Piperazine Intermediate : Reaction of 4-fluoroaniline with piperazine under basic conditions (e.g., potassium carbonate in ethanol).
  • Attachment of the Furan Group : Alkylation of the piperazine intermediate with a furan-2-yl ethyl halide in an aprotic solvent like acetonitrile.
  • Formation of the Hydroxypropyl Moiety : Final modifications to introduce the hydroxypropyl group, typically involving standard organic synthesis techniques.

Antimicrobial Activity

FPEPO exhibits significant antimicrobial properties. Research indicates that compounds containing furan derivatives often demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, derivatives similar to FPEPO have shown minimum inhibitory concentrations (MICs) as low as 64 µg/mL against these pathogens .

Anticancer Properties

Studies have explored the anticancer potential of furan-containing compounds. For example, certain furan derivatives have been tested against human cervical cancer cells (HeLa), showing promising results with IC50 values around 0.15 µg/mL . The proposed mechanisms involve mitochondrial modification and disruption of membrane integrity.

Antitubercular Activity

FPEPO's structural analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives demonstrated IC90 values ranging from 3.73 to 4.00 µM, indicating potent activity against this pathogen .

Case Study 1: Antimicrobial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research highlighted the antibacterial efficacy of various furan derivatives, including those structurally similar to FPEPO. Compounds demonstrated significant inhibition against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Case Study 2: Anticancer Evaluation

Research conducted on furan conjugates assessed their cytotoxic effects on cancer cell lines. One derivative exhibited notable anticancer activity with an IC50 value significantly lower than standard chemotherapeutics, emphasizing the therapeutic potential of furan-based compounds in oncology .

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